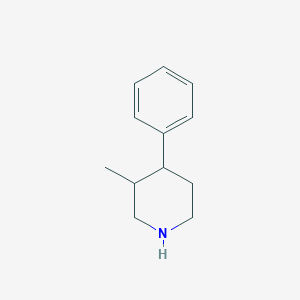

3-Methyl-4-phenylpiperidine

Description

Significance of the Piperidine (B6355638) Core in Modern Chemical and Biological Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in modern chemical and pharmaceutical science. nih.govencyclopedia.pubwikipedia.org This structural motif is prevalent in numerous pharmaceuticals and naturally occurring alkaloids, highlighting its importance in drug design and discovery. nih.govwikipedia.orgthieme-connect.com The versatility of the piperidine scaffold allows for the creation of a diverse array of substituted derivatives, where the type and position of substituents heavily influence the compound's biological properties. researchgate.net

The significance of the piperidine core lies in its ability to serve as a versatile scaffold for constructing complex three-dimensional molecules. acs.org This structural feature is found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and agents for treating cancer and Alzheimer's disease. encyclopedia.pub The introduction of chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce cardiac toxicity. thieme-connect.com Researchers continue to develop novel and efficient methods for synthesizing substituted piperidines, reflecting the ongoing demand for these compounds in medicinal chemistry. nih.gov The widespread application and the thousands of piperidine-related scientific papers published in recent years underscore the academic and industrial relevance of this heterocyclic system. nih.govresearchgate.net

Historical Context of Substituted Piperidine-Based Compound Investigations

The investigation of piperidine and its derivatives has a long history, originating from the study of natural products. The name "piperidine" itself is derived from Piper, the Latin name for pepper. wikipedia.org Early research in the 20th century began to explore the synthesis of substituted piperidine-alkyl benzoates and para-aminobenzoates, laying the groundwork for future pharmacological studies. acs.org

A significant area of historical and ongoing research has been in the field of analgesics. The development of pethidine (meperidine), a 4-phenylpiperidine (B165713) derivative, marked a pivotal moment in the synthesis of potent pain relievers. cdnsciencepub.com This led to extensive structure-activity relationship (SAR) studies to understand how modifications to the piperidine ring affect analgesic properties. For instance, research into diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide, a derivative of fentanyl, demonstrated that specific stereochemistry and methyl substitution on the piperidine ring could lead to exceptionally potent analgesics. scispace.comnih.gov These foundational studies established the 4-phenylpiperidine scaffold as a critical pharmacophore for opioid receptor ligands and spurred decades of research into related structures. cdnsciencepub.com

Research Trajectories and Academic Relevance of 3-Methyl-4-phenylpiperidine and Structurally Related Analogues

Research into this compound and its analogues has been a focused area of study, particularly concerning their interaction with opioid receptors. nih.govacs.org The compound itself is recognized as a ligand that binds to the κ-opioid receptor. biosynth.com The stereochemistry of the methyl group at the 3-position and other substituents on the piperidine ring and nitrogen atom are crucial determinants of the compound's pharmacological profile, influencing whether it acts as an agonist, an antagonist, or has mixed properties. nih.govacs.org

Studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines revealed that the 3-methyl group is a key feature for conferring pure opioid antagonist properties. nih.gov For example, the removal of the 3-methyl group can alter the compound's activity. nih.gov The cis- and trans-isomers of these compounds often exhibit different activities and potencies. For instance, catalytic reduction of 3- and 5-methyl-4-phenyl-1,2,5,6-tetrahydropyridines stereospecifically yields cis-3-methyl-4-phenylpiperidines. cdnsciencepub.com

The academic relevance of this compound extends to its use as a structural template for developing new chemical entities. For example, the synthesis of various 2,6-diaryl-3-methyl-4-piperidone derivatives has been explored to evaluate their analgesic and antifungal activities. nih.gov Furthermore, research on complex derivatives, such as those incorporating the (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl moiety, has led to the discovery of potent and selective κ-opioid receptor antagonists. acs.org

Interactive Table: Research Findings on this compound Analogues

| Compound/Derivative Class | Key Research Finding | Reference |

|---|---|---|

| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | The 3-methyl substituent is important for pure opioid antagonist properties. The (3R,4R)-isomer is a more potent antagonist than the (3S,4S)-isomer. | nih.gov |

| N-methyl-trans-3-methyl-4-propyl-4-(3-hydroxylphenyl)piperidine | Replacing the 4-methyl group with a larger substituent (propyl) led to mixed agonist and antagonist effects. | acs.org |

| cis-(+)-N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide | An extremely potent analgesic, demonstrating the significant effect of 3-methyl substitution in fentanyl analogues. | scispace.comnih.gov |

| cis-3-methyl-4-phenylpiperidine | Synthesized via stereospecific catalytic reduction. The 1-methyl derivative showed low analgesic activity in mice. | cdnsciencepub.com |

| 2,6-diaryl-3-methyl-4-piperidones | A series synthesized to screen for analgesic, local anaesthetic, and antifungal activity. | nih.gov |

The continued investigation into the synthesis and biological evaluation of this compound and its structural analogues highlights the enduring importance of this scaffold in medicinal chemistry and the development of new therapeutic agents. nih.govontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-phenylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-9-13-8-7-12(10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEXFNQMPMZRKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Methyl 4 Phenylpiperidine

De Novo Synthesis Strategies for the 3-Methyl-4-phenylpiperidine Scaffold

The construction of the this compound ring from acyclic or simpler cyclic precursors, known as de novo synthesis, involves a variety of strategic approaches. These methods are designed to build the piperidine (B6355638) core with the desired substitution pattern.

Multi-Step Reaction Sequences and Retrosynthetic Analysis

The synthesis of this compound is often achieved through multi-step reaction sequences that allow for the careful installation of the required functional groups and stereocenters. A common retrosynthetic analysis of the target molecule reveals several key bond disconnections and strategic precursors.

One logical retrosynthetic approach involves the disconnection of the piperidine ring to reveal a substituted pyridine (B92270) precursor. Catalytic hydrogenation of a suitably substituted pyridine, such as 3-methyl-4-phenylpyridine (B1618753), represents a direct route to the saturated heterocyclic system. asianpubs.orgd-nb.inforesearchgate.net This method is attractive due to the commercial availability of a wide range of pyridine derivatives.

Another powerful strategy involves the formation of the piperidine ring through cyclization reactions. For instance, an intramolecular version of the Claisen condensation, the Dieckmann condensation, can be employed to form the six-membered ring. stackexchange.com This approach would start from a diester precursor, which upon cyclization, hydrolysis, and decarboxylation would yield a piperidone intermediate that can be further elaborated to the target molecule.

A further retrosynthetic pathway could involve the construction of a tetrahydropyridine (B1245486) intermediate, which is then reduced to the final piperidine. This is particularly relevant in stereoselective syntheses where the double bond in the tetrahydropyridine allows for diastereoselective hydrogenation. acs.org

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection Strategy | Key Intermediate | Subsequent Transformation(s) |

| C-N and C-C bond cleavage | Substituted Pyridine (e.g., 3-methyl-4-phenylpyridine) | Catalytic Hydrogenation |

| C-C bond formation (intramolecular) | Acyclic Diester | Dieckmann Condensation, Decarboxylation, Reduction |

| C=C bond reduction | Tetrahydropyridine derivative | Diastereoselective Hydrogenation |

Key Precursors, Intermediates, and Their Derivatization in Piperidine Synthesis

The synthesis of this compound relies on a variety of key precursors and the strategic manipulation of intermediates. Substituted pyridines are among the most common starting materials. For example, 3-methyl-4-phenylpyridine can be synthesized through cross-coupling reactions and subsequently hydrogenated to yield the desired piperidine. asianpubs.orgd-nb.info The choice of catalyst and reaction conditions for the hydrogenation is crucial to control the stereochemistry of the final product. Platinum oxide (PtO2) is a frequently used catalyst for this transformation, often in an acidic solvent like glacial acetic acid. asianpubs.org

Piperidones, specifically 4-piperidones, are versatile intermediates in the synthesis of 4-phenylpiperidine (B165713) derivatives. These can be prepared through various methods, including the Mannich reaction. The carbonyl group at the C4 position allows for the introduction of the phenyl group via a Grignard reaction or other nucleophilic additions. Subsequent reduction of the resulting tertiary alcohol and manipulation of other functional groups can lead to the desired this compound. A patent describes a process starting from an N-protected 3-piperidone, which undergoes a Grignard reaction with a phenylmagnesium halide to form a 3-hydroxy-3-phenylpiperidine intermediate. google.com

Tetrahydropyridines are also crucial intermediates, particularly in stereoselective syntheses. These can be formed through partial reduction of pyridines or via cyclization reactions. The remaining double bond in the tetrahydropyridine ring serves as a handle for further functionalization and, importantly, for diastereoselective reduction to the piperidine. acs.org For instance, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a well-known tetrahydropyridine derivative, and its synthesis and reactions have been extensively studied. nih.govwikipedia.org

Stereoselective and Stereospecific Synthesis of this compound Stereoisomers

The biological activity of this compound derivatives is often highly dependent on their stereochemistry. Therefore, the development of stereoselective and stereospecific synthetic methods to access individual stereoisomers is of paramount importance.

Chiral Auxiliary Approaches in Piperidine Ring Formation

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. In the context of this compound synthesis, a chiral auxiliary can be attached to a precursor to control the formation of the chiral centers at C3 and C4.

One common strategy involves the use of chiral oxazolidinones, popularized by David Evans. These can be acylated with a fragment that will become part of the piperidine ring. The chiral environment provided by the oxazolidinone can then direct the diastereoselective alkylation or addition reactions to set the desired stereocenters. After the key stereocenter-forming reaction, the auxiliary can be cleaved and recovered. While a specific example for this compound is not extensively detailed in readily available literature, the principle has been applied to the synthesis of other chiral piperidines. For instance, an asymmetric conjugate addition of an organometallic reagent to an α,β-unsaturated system bearing a chiral auxiliary can establish one of the stereocenters, which then directs the formation of the second during cyclization.

Another approach utilizes chiral auxiliaries derived from amino acids or other natural products. These can be used to form chiral imines or enamines, which then undergo diastereoselective cyclization or addition reactions to build the piperidine scaffold.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Reference |

| Evans' Oxazolidinones | Diastereoselective alkylations, aldol (B89426) reactions | |

| Camphorsultam | Diastereoselective reactions of N-enoyl derivatives | General Knowledge |

| (S)- or (R)-1-Phenylethylamine | Formation of chiral imines for diastereoselective additions | General Knowledge |

Asymmetric Catalysis for Enantioselective Piperidine Synthesis

Asymmetric catalysis offers a highly efficient and atom-economical approach to enantiomerically enriched piperidines. This strategy employs a small amount of a chiral catalyst to generate a large quantity of a chiral product.

Rhodium-catalyzed asymmetric hydrogenation of substituted pyridinium (B92312) salts or tetrahydropyridines is a powerful method for producing chiral piperidines. acs.org The use of chiral phosphine (B1218219) ligands in combination with a rhodium precursor creates a chiral catalytic environment that can differentiate between the two faces of the substrate, leading to high enantioselectivity. A three-step process involving partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation, and a final reduction can provide access to a variety of enantioenriched 3-substituted piperidines. acs.org

Copper-catalyzed asymmetric reactions have also emerged as a valuable tool for the synthesis of chiral N-heterocycles. For example, an asymmetric copper-catalyzed cyclizative aminoboration of an appropriate aminoalkene precursor can lead to the formation of chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivities. nih.gov

Diastereoselective Synthesis and Control in Substituted Piperidines

Once one stereocenter is established, either through a chiral auxiliary or an asymmetric catalytic step, it can be used to direct the formation of subsequent stereocenters. This substrate-controlled diastereoselectivity is a cornerstone of many syntheses of polysubstituted piperidines.

The catalytic hydrogenation of substituted tetrahydropyridines is a common method for achieving diastereoselective reduction. The existing stereocenter(s) on the ring can direct the approach of hydrogen from the less sterically hindered face, leading to the preferential formation of one diastereomer. For example, the reduction of a 3-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B13888681) intermediate can be controlled to favor either the cis or trans relationship between the methyl and phenyl groups depending on the catalyst and reaction conditions.

Furthermore, the reduction of piperidone intermediates can also be performed diastereoselectively. The approach of a reducing agent to the carbonyl group can be influenced by the substituents already present on the piperidine ring, allowing for the controlled formation of a new stereocenter at C4.

A facile approach for preparing cis-3-methyl-4-aminopiperidine derivatives involves the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxipiperidine, which can be obtained in two steps from the corresponding N-benzyl-pyridinium salt. researchgate.net This highlights how the stereochemistry of an epoxide intermediate can be translated into the final piperidine product.

Post-Synthetic Modifications and Derivatization of this compound

Following the successful synthesis of the this compound scaffold, a variety of chemical transformations can be employed to introduce diverse functionalities. These post-synthetic modifications are crucial for developing derivatives with tailored properties and for exploring structure-activity relationships in medicinal chemistry. The primary sites for derivatization include the piperidine nitrogen, the aromatic phenyl ring, and the substituents on the piperidine ring itself.

N-Alkylation and Acylation Reactions on the Piperidine Nitrogen

The secondary amine of the piperidine ring is a highly nucleophilic center, making it a prime target for functionalization through N-alkylation and N-acylation reactions.

N-Alkylation involves the introduction of an alkyl group onto the piperidine nitrogen. This is commonly achieved by reacting this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents. researchgate.net The reaction typically proceeds via an SN2 mechanism. To prevent the formation of quaternary ammonium (B1175870) salts from over-alkylation, the reaction conditions can be controlled, for instance, by the slow addition of the alkylating agent to an excess of the piperidine. researchgate.net Alternatively, reductive amination using aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) can be employed to install N-alkyl groups. For instance, N-methylation can be achieved using formaldehyde (B43269) in a hydrogen atmosphere with a palladium on carbon catalyst. google.com The choice of the alkylating agent and reaction conditions can influence the stereochemical outcome of the reaction, with bulky alkylating agents often favoring equatorial attack. cdnsciencepub.com

N-Acylation introduces an acyl group (R-C=O) to the piperidine nitrogen, forming an amide. This transformation is readily accomplished using acylating agents such as acyl chlorides or anhydrides. google.commdpi.com For example, reaction with propionyl chloride or propionic anhydride (B1165640) will yield the corresponding N-propionyl derivative. google.com These reactions are often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). N-acylation can sometimes be an unintended side reaction during other modifications if the piperidine nitrogen is not protected. google.com The resulting amides are generally stable and can significantly alter the electronic and steric properties of the parent molecule.

| Reaction Type | Reagent Examples | Functional Group Introduced | Typical Conditions |

| N-Alkylation | Methyl iodide, Ethyl bromide, Benzyl chloride, Formaldehyde/H₂, Pd/C | -CH₃, -C₂H₅, -CH₂Ph | Base (e.g., K₂CO₃), Solvent (e.g., DMF, MeCN) researchgate.net |

| N-Acylation | Acetyl chloride, Propionic anhydride, Benzoyl chloride | -C(O)CH₃, -C(O)C₂H₅, -C(O)Ph | Base (e.g., pyridine, triethylamine), Solvent (e.g., CH₂Cl₂) |

| N-Sulfonylation | p-Toluenesulfonyl chloride | -SO₂-C₆H₄-CH₃ | Base (e.g., pyridine) |

| N-Carbamoylation | Phenyl chloroformate | -C(O)OPh | Reflux in a suitable solvent google.com |

Aromatic Substitutions on the Phenyl Ring and Their Synthetic Utility

The phenyl ring of this compound can undergo electrophilic aromatic substitution, although the piperidine moiety can influence the ring's reactivity and the regioselectivity of the substitution. msu.edu These reactions allow for the introduction of various substituents onto the aromatic core, which is a key strategy in the synthesis of pharmacologically active molecules like paroxetine. google.com

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) is typically achieved using a mixture of nitric acid and sulfuric acid. msu.edugoogle.com The nitro group can subsequently be reduced to an amino group (-NH₂), providing a handle for further functionalization. For example, the synthesis of a chiral intermediate for Niraparib involves the nitration of (S)-3-phenylpiperidine to form (S)-3-(p-nitrophenyl)piperidine. google.com

Halogenation: Chloro (-Cl), bromo (-Br), and iodo (-I) substituents can be introduced using the corresponding halogen in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). msu.edu The p-fluorophenyl moiety, found in paroxetine, is often incorporated by starting the synthesis with a pre-functionalized aromatic compound, such as p-fluorocinnamaldehyde. google.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl chloride with a Lewis acid catalyst. chemguide.co.uk The size of the incoming group can influence the position of substitution, with larger groups often favoring the less sterically hindered para-position. chemguide.co.uk

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄ + SO₃) can introduce a sulfonic acid group (-SO₃H). msu.edu Modification of related 4-phenylpiperidines has led to compounds like pridopidine (B1678097), which features a methylsulfonyl group on the phenyl ring. nih.gov

The position of substitution (ortho, meta, or para) is directed by the activating/deactivating nature of the piperidine ring and any other substituents present. These modifications are synthetically useful for modulating the electronic properties, lipophilicity, and metabolic stability of the molecule, which are critical for drug design.

| Substitution Reaction | Typical Reagents | Substituent Introduced | Synthetic Utility |

| Nitration | HNO₃ / H₂SO₄ | -NO₂ | Precursor to amino group for further derivatization. google.com |

| Halogenation | Cl₂ / FeCl₃, Br₂ / FeBr₃ | -Cl, -Br | Modifies electronic properties and lipophilicity. google.com |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | -COR | Introduces a ketone functionality. |

| Sulfonation | H₂SO₄ / SO₃ | -SO₃H | Increases water solubility; can be converted to other functional groups. nih.gov |

Functional Group Interconversions and Modifications at the Methyl and Piperidine Ring Positions

Beyond the nitrogen and the phenyl ring, the methyl group and the piperidine ring itself offer sites for chemical modification.

Modifications at the C3-methyl group could potentially include radical halogenation followed by nucleophilic substitution to introduce groups like hydroxyl (-OH) or cyano (-CN). Oxidation of the methyl group could yield a hydroxymethyl (-CH₂OH) or a carboxylic acid (-COOH) group. For instance, derivatives like N-benzyl-3-hydroxymethyl-4-(p-fluorophenyl)-piperidine are key intermediates in the synthesis of paroxetine, where the hydroxymethyl group is further modified. google.com

Functional group interconversions on the piperidine ring can be more complex. A hydroxyl group at the 4-position, for example, can be converted into a halide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). ub.eduvanderbilt.edu Such halides are good leaving groups and can be displaced by various nucleophiles. The synthesis of cis-3-methyl-4-aminopiperidine derivatives has been achieved through the regioselective ring-opening of an epoxide precursor, demonstrating a method to introduce amino functionalities onto the piperidine ring. researchgate.net

| Location | Transformation | Reagent Examples | Resulting Functional Group |

| C3-Methyl Group | Oxidation | Oxidizing agents (e.g., KMnO₄) | -COOH |

| C3-Methyl Group | Halogenation/Substitution | NBS, then Nu⁻ | -CH₂Br, then -CH₂Nu |

| Piperidine Ring | Hydroxymethylation | (From precursor) | -CH₂OH google.com |

| Piperidine Ring | Introduction of Amino Group | (From epoxide precursor) | -NH₂ researchgate.net |

Mechanistic Investigations of Reactions Involved in this compound Synthesis

The synthesis of the this compound core and its subsequent derivatization involves several well-established reaction mechanisms. Electrophilic aromatic substitution reactions on the phenyl ring proceed via a two-step mechanism. msu.edu In the first, rate-determining step, an electrophile attacks the π-system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or benzenonium ion. msu.edu In the second, fast step, a proton is removed from the carbon bearing the electrophile, restoring the aromaticity of the ring. msu.edu

The N-alkylation of the piperidine nitrogen is a classic example of a nucleophilic substitution reaction, typically following an SN2 pathway. The nitrogen lone pair acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing a leaving group. The stereochemistry of quaternization reactions at the nitrogen has been studied, revealing that the direction of attack (axial vs. equatorial) can be influenced by the steric bulk of both the piperidine substituents and the incoming alkylating agent. cdnsciencepub.com Studies on N-methylation of methylpiperidines have shown a preference for axial attack, while N-phenacylation (alkylation with a larger group) proceeds with preferential equatorial attack. cdnsciencepub.com

The formation of the piperidine ring itself, often via cyclization reactions, involves mechanisms such as Michael additions followed by intramolecular cyclization. For example, one synthetic approach to related 3,4-disubstituted piperidines involves a cascade Michael addition/alkylation process, which represents a formal [4+2] cycloaddition. researchgate.net Understanding these mechanisms is crucial for controlling the regioselectivity and stereoselectivity of the synthesis, leading to the desired isomers of this compound and its derivatives.

Structural and Conformational Analysis of 3 Methyl 4 Phenylpiperidine

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

The definitive structure of 3-Methyl-4-phenylpiperidine is established through a combination of spectroscopic techniques, each providing unique and complementary information about its molecular architecture.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the relative orientation (stereochemistry) and placement (regiochemistry) of the methyl and phenyl substituents on the piperidine (B6355638) ring.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra provide detailed information. The chemical shifts of the protons and carbons in the piperidine ring are highly sensitive to their environment, including the orientation of the substituents. For instance, the catalytic reduction of related 3-methyl-4-phenyl-1,2,5,6-tetrahydropyridines is stereospecific, yielding cis-3-methyl-4-phenylpiperidines. cdnsciencepub.com The stereochemical assignments for these products are made based on proton NMR spectroscopic data. cdnsciencepub.com

In the cis isomer, both the methyl and phenyl groups can occupy equatorial positions on the preferred chair conformation of the piperidine ring to minimize steric strain. The coupling constants (J-values) between adjacent protons, particularly H-3 and H-4, are diagnostic of their dihedral angle and thus their relative stereochemistry. Larger coupling constants are typically observed for axial-axial interactions, while smaller values correspond to axial-equatorial or equatorial-equatorial interactions. Nuclear Overhauser Effect (NOE) experiments can further confirm the spatial proximity of protons, solidifying the assignment of the cis or trans configuration.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Phenylpiperidines Note: This table is illustrative, based on data for related structures. Actual values for this compound may vary.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Phenyl-H | 7.15 - 7.35 (m) | 126.0 - 145.0 | Aromatic region, multiple peaks. |

| Piperidine-H2, H6 | 2.70 - 3.20 (m) | 50.0 - 55.0 | Protons adjacent to the nitrogen atom. |

| Piperidine-H4 | 2.60 - 2.80 (m) | 40.0 - 45.0 | Benzylic proton, position depends on axial/equatorial orientation. |

| Piperidine-H3 | 2.00 - 2.30 (m) | 35.0 - 40.0 | Methine proton, position influenced by methyl group. |

| Piperidine-H5 | 1.60 - 1.90 (m) | 30.0 - 35.0 | Methylene (B1212753) protons. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is employed to identify the functional groups present in the this compound molecule. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Key expected vibrational modes include:

N-H Stretching: A moderate to weak band in the 3300-3500 cm⁻¹ region, characteristic of the secondary amine in the piperidine ring.

Aromatic C-H Stretching: Multiple sharp, weak bands appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Strong bands in the 2850-2960 cm⁻¹ region from the methyl and piperidine methylene groups.

C=C Stretching: Bands of variable intensity in the 1450-1600 cm⁻¹ range, corresponding to the phenyl ring.

C-N Stretching: These vibrations typically appear in the 1200–1130 cm⁻¹ region. derpharmachemica.com

C-H Bending: Vibrations for methyl and methylene groups are found between 1350 and 1470 cm⁻¹.

Studies on analogous molecules, such as 3-methyl-2,6-diphenylpiperidin-4-one, have utilized FT-IR and FT-Raman spectroscopy to characterize these vibrational modes, with results showing good agreement with theoretical calculations. psgcas.ac.inresearchgate.net

Table 2: Principal Infrared and Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Secondary amine stretch |

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl ring C-H stretch |

| Aliphatic C-H Stretch | 2850 - 2960 | Piperidine and methyl C-H stretch |

| Aromatic C=C Stretch | 1450 - 1600 | Phenyl ring skeletal vibrations |

| CH₂/CH₃ Bend | 1350 - 1470 | Scissoring and bending modes |

Mass spectrometry (MS) provides two critical pieces of information: the precise molecular mass of the compound and insights into its structure through the analysis of its fragmentation patterns. For this compound (C₁₂H₁₇N), the expected nominal molecular mass is 175 u. High-resolution mass spectrometry would yield a more precise mass, confirming the elemental composition.

Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙) which then undergoes characteristic fragmentation. The fragmentation of piperidine-containing structures is well-studied. Common fragmentation pathways for fentanyl-related compounds, which also contain a piperidine core, involve the opening of the piperidine ring or the loss of substituents. wvu.edu For this compound, key fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines, leading to the loss of an ethyl or propyl radical from the ring, resulting in a stable iminium ion.

Benzylic Cleavage: The bond between the phenyl group and the piperidine ring (C4-Ph) can cleave, though this is less common than cleavage at the benzylic position (C4-C3 or C4-C5).

Loss of Methyl Group: Cleavage of the C3-methyl bond can occur, leading to a fragment ion at [M-15]⁺.

Ring Opening/Cleavage: The piperidine ring itself can undergo fragmentation, leading to a series of smaller charged fragments. The presence of the phenyl group can stabilize certain fragment ions through resonance.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 175 | [C₁₂H₁₇N]⁺˙ | Molecular Ion (M⁺˙) |

| 160 | [M - CH₃]⁺ | Loss of the 3-methyl group |

| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage and ring fragmentation |

| 91 | [C₇H₇]⁺ | Tropylium ion from phenyl group rearrangement |

X-ray crystallography provides the most definitive structural information for a molecule in its solid, crystalline state. This technique would precisely determine bond lengths, bond angles, and the absolute conformation of the this compound molecule.

While a specific crystal structure for this compound was not identified in the searched literature, this method would be invaluable for:

Unambiguous Stereochemistry: Confirming the cis or trans relationship between the methyl and phenyl groups.

Conformational Analysis: Establishing the preferred conformation of the piperidine ring (e.g., chair, boat) in the solid state.

Substituent Orientation: Determining whether the methyl and phenyl groups occupy axial or equatorial positions. For example, X-ray analysis has been used to confirm that 4-t-butyl-4-(m-hydroxyphenyl)piperidine derivatives exist in a phenyl axial conformation. nih.gov

Intermolecular Interactions: Revealing how individual molecules pack together in the crystal lattice, including any hydrogen bonding involving the N-H group.

Conformational Analysis and Energetics of the Piperidine Ring System

The six-membered piperidine ring is not planar and, similar to cyclohexane, adopts several non-planar conformations to relieve ring strain. The presence of substituents dramatically influences the energetic landscape and the preferred conformation.

The piperidine ring exists predominantly in a low-energy chair conformation . wikipedia.org It can interconvert between two distinct chair forms via a higher-energy twist-boat intermediate. The energy barrier for this ring inversion is significantly higher than for nitrogen inversion (the flipping of the N-H proton from an axial to an equatorial position or vice-versa). wikipedia.org

For this compound, the conformational preference is dictated by the steric and electronic effects of the two substituents. There are two stereoisomers to consider: cis and trans.

cis-3-Methyl-4-phenylpiperidine: In this isomer, the substituents are on the same side of the ring. The most stable conformation is a chair form where both the bulky phenyl group at C-4 and the methyl group at C-3 occupy equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial interactions, which are a major source of steric strain.

However, computational studies on related molecules have shown that under certain substitution patterns, such as with N-phenyl or bulky 4-alkyl groups, conformations with an axial phenyl group can be surprisingly stable or even preferred. nih.govosti.gov This preference can arise from the minimization of other steric clashes or favorable electronic interactions. Therefore, the conformational landscape of this compound represents a delicate energetic balance between multiple factors.

Table 4: Conformational Preferences of this compound Isomers

| Isomer | Most Stable Conformation | Substituent Positions | Rationale |

|---|---|---|---|

| cis | Chair | 3-Methyl (equatorial), 4-Phenyl (equatorial) | Minimizes 1,3-diaxial steric strain for both bulky groups. |

Substituent Effects on Piperidine Ring Conformation and Equilibria

The relative orientation of the methyl and phenyl groups defines the cis and trans diastereomers. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. For each diastereomer, multiple chair conformers are possible, distinguished by the axial or equatorial placement of the substituents.

Generally, bulky substituents on a piperidine ring prefer to occupy the equatorial position to avoid 1,3-diaxial interactions, which are a significant source of steric strain. For the 4-phenyl group, an equatorial orientation is strongly favored. The conformational preference of the 3-methyl group is also for the equatorial position.

In the case of cis-3-methyl-4-phenylpiperidine, the most stable conformation is the one where both the phenyl and methyl groups are in equatorial positions (diequatorial). The alternative chair conformer, with both groups in axial positions (diaxial), is significantly destabilized by severe steric hindrance.

For the trans isomer, the situation is more complex as one substituent must be axial while the other is equatorial. Two chair conformers are in equilibrium: one with an axial phenyl group and an equatorial methyl group, and the other with an equatorial phenyl group and an axial methyl group. Given the larger size of the phenyl group compared to the methyl group, the conformer with the phenyl group in the equatorial position is generally the more stable one.

The nitrogen atom's lone pair and any N-substituent also influence the conformational equilibrium. The inversion of the nitrogen atom allows for different conformations, and protonation or N-alkylation can lock the ring into a specific arrangement. For instance, in N-substituted piperidines, the substituent on the nitrogen typically prefers an equatorial position.

While the chair form is the most common, studies on heavily substituted piperidines have shown that distorted boat or twist-boat conformations can also exist. nih.gov For example, in N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, a related structure, the piperidine ring was found to adopt a distorted boat conformation. nih.gov The specific energetic balance between these conformers in this compound depends on the interplay of steric repulsions and other non-covalent interactions.

| Isomer | Preferred Conformation | Substituent Orientations | Relative Stability |

| cis | Chair | 3-Methyl (equatorial), 4-Phenyl (equatorial) | Most Stable |

| trans | Chair | 3-Methyl (axial), 4-Phenyl (equatorial) | Less stable than cis-diequatorial |

| trans | Chair | 3-Methyl (equatorial), 4-Phenyl (axial) | Least Stable |

Chirality and Stereoisomerism in this compound

The structure of this compound contains two chiral centers at the C-3 and C-4 positions. The presence of 'n' chiral centers can lead to a maximum of 2n stereoisomers. tru.ca Therefore, for this compound, there are 22 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. One pair corresponds to the cis diastereomer, and the other pair corresponds to the trans diastereomer.

Diastereomers : These are stereoisomers that are not mirror images of each other. The cis and trans isomers of this compound are diastereomers. They have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation by conventional laboratory techniques. cdnsciencepub.com

Enantiomers : These are non-superimposable mirror images of each other. The (+)-cis and (-)-cis isomers are enantiomers, as are the (+)-trans and (-)-trans isomers. Enantiomers have identical physical properties except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. khanacademy.org

Enantiomeric Purity Assessment Methods and Chiral Resolution

The separation of a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers is a process known as chiral resolution. wikipedia.org For amine-containing compounds like this compound, the most common method is the formation of diastereomeric salts.

Chiral Resolution via Diastereomeric Salt Formation : This classic technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.org This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different solubilities. This difference allows one of the diastereomeric salts to be selectively crystallized and separated by filtration. Subsequent treatment of the separated salt with a base regenerates the pure enantiomer of the amine. Common resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. google.comgoogle.com For example, the resolution of a related compound, trans-3-[(4-methoxyphenoxy)-methyl]-1-methyl-4-phenylpiperidine, was successfully achieved using an enantiomer of mandelic acid. google.com

Enantiomeric Purity Assessment : After resolution, it is crucial to determine the enantiomeric purity or enantiomeric excess (ee) of the product. Several analytical methods are employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC) : This is a powerful technique for separating and quantifying enantiomers. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. Cellulose-based chiral stationary phases, such as Chiralcel OD and Chiralcel OJ, have been used to resolve racemic 1,3-dimethyl-4-phenylpiperidines, which are structurally similar. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents : In the presence of a chiral auxiliary, such as a chiral lanthanide shift reagent or Mosher's acid, the NMR spectra of the two enantiomers become distinguishable. researchgate.net The protons in each enantiomer experience a different chiral environment, causing their signals to appear at different chemical shifts. The relative integration of these signals allows for the determination of the enantiomeric ratio.

Diastereomeric Analysis and Separation Strategies

The analysis and separation of the cis and trans diastereomers of this compound are typically more straightforward than enantiomeric resolution due to their distinct physical properties.

Stereospecific Synthesis : One of the most effective strategies is to use a stereospecific synthesis that yields predominantly one diastereomer. For example, the catalytic reduction of 3-methyl-4-phenyl-1,2,5,6-tetrahydropyridine has been shown to be stereospecific, yielding the cis-3-methyl-4-phenylpiperidine product. cdnsciencepub.com Similarly, the hydrogenolysis of certain 3-dimethyl-4-hydroxy-4-phenylpiperidine precursors can also lead to a cis product. cdnsciencepub.com

Separation Techniques : When a synthesis produces a mixture of diastereomers, they can be separated using standard laboratory methods:

Fractional Crystallization : Since diastereomers often have different crystal lattice energies and solubilities, they can be separated by carefully crystallizing one isomer from a solution, often as a salt (e.g., hydrochloride). cdnsciencepub.com

Chromatography : Techniques like column chromatography or HPLC can effectively separate diastereomers based on their different polarities and interactions with the stationary phase.

Diastereomeric Analysis : The identification and characterization of the individual diastereomers are commonly performed using spectroscopic methods, particularly NMR.

Proton NMR (¹H NMR) Spectroscopy : The coupling constants (J-values) and chemical shifts of the protons on the piperidine ring are highly sensitive to their stereochemical environment. The relative stereochemistry (cis or trans) can often be assigned by analyzing the coupling patterns of the protons at C-3 and C-4. cdnsciencepub.com For example, a larger coupling constant between the C-3 and C-4 protons often indicates a trans-diaxial relationship, which can help in assigning the conformation and relative stereochemistry.

| Method | Application | Principle | Reference Compound Example |

| Chiral Resolution | Enantiomer Separation | Formation of diastereomeric salts with a chiral acid (e.g., mandelic acid) followed by fractional crystallization. | trans-3-substituted-4-phenylpiperidine |

| Chiral HPLC | Enantiomer Analysis & Separation | Differential interaction of enantiomers with a chiral stationary phase (e.g., Chiralcel OD). | 1,3-dimethyl-4-phenylpiperidines |

| Fractional Crystallization | Diastereomer Separation | Different solubilities of diastereomeric salts (e.g., hydrochlorides) allow for selective precipitation. | cis and trans 1,3-dimethyl-4-phenylpiperidine hydrochlorides |

| ¹H NMR Spectroscopy | Diastereomer Analysis | Analysis of proton coupling constants and chemical shifts to determine relative stereochemistry (cis/trans). | cis-3-methyl-4-phenylpiperidines |

Biological Target Interaction Studies and Mechanistic Investigations of 3 Methyl 4 Phenylpiperidine

In Vitro Receptor Binding Affinity Profiling

The affinity of 3-methyl-4-phenylpiperidine derivatives for various receptors has been extensively studied to elucidate their pharmacological profiles. These investigations primarily involve radioligand binding assays and competitive binding studies to determine the potency and selectivity of these compounds.

Radioligand binding assays are instrumental in quantifying the interaction between a ligand and a receptor. Studies on this compound derivatives have revealed significant affinities for opioid and dopamine (B1211576) receptors.

Derivatives of 3-methyl-4-(3-hydroxyphenyl)piperidine have been shown to act as pure opioid antagonists. The introduction of a 3-methyl group on the piperidine (B6355638) ring is a critical determinant of this antagonist activity. For instance, the (3R,4R)-isomer of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines is a more potent opioid antagonist than its (3S,4S)-isomer. acs.org However, neither the 3-methyl nor the 4-methyl substituents are absolutely required to obtain potent μ and κ opioid receptor antagonists. acs.org

In the realm of dopamine receptors, modification of the 4-phenylpiperidine (B165713) structure has led to the discovery of ligands with varying affinities. For example, pridopidine (B1678097) (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine) binds competitively with low affinity to the D2 receptor. nih.gov

The optical isomers of 4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide have been shown to have high affinity and selectivity for the delta opioid receptor. Specifically, the (-)-isomer displays a binding affinity of 5.5 nM for the delta opioid receptor and exhibits a 470-fold selectivity over the mu opioid receptor. nih.gov

Table 1: Opioid Receptor Binding Affinities of Selected this compound Derivatives

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| (-)-4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide | Delta Opioid | 5.5 | nih.gov |

| Loperamide | Mu Opioid | 3 | researchgate.net |

| Loperamide | Delta Opioid | 48 | researchgate.net |

| Loperamide | Kappa Opioid | 1156 | researchgate.net |

Competitive binding studies are crucial for determining the selectivity of a compound for a specific receptor subtype over others. These studies involve assessing the ability of a test compound to displace a known radiolabeled ligand from its binding site.

For instance, studies on N-substituted-4-cyano-4-phenylpiperidine analogs showed no affinity for opioid receptors but prompted investigation at sigma (σ) receptors due to structural similarities with known σ ligands. nih.gov Within this series, the N-phenylpropyl analog exhibited the best affinity for both σ1 and σ2 receptors. nih.gov

In the context of dopamine receptors, competitive binding assays have been essential in characterizing the selectivity of various 4-phenylpiperidine derivatives. Pridopidine, for example, was identified as a competitive D2 receptor ligand with low affinity. nih.gov Molecular mechanics studies have been employed to understand the basis for presynaptic dopamine receptor selectivity among phenylpiperidine agonists. nih.gov The selectivity of compounds like (S)-3-(3-hydroxyphenyl)-N-n-propylpiperidine is attributed to differences in the interactions between their N-alkyl substituents and the receptor. nih.gov

Enzyme Inhibition and Modulation Studies

Beyond receptor binding, this compound derivatives have been investigated for their ability to inhibit or modulate the activity of various enzymes, most notably monoamine oxidase (MAO).

Kinetic studies are performed to understand the mechanism of enzyme inhibition, including determining whether the inhibition is competitive, non-competitive, or uncompetitive, and to quantify the inhibitor's potency (Ki value).

Derivatives of 4-phenylpiperidine have been studied as substrates and inhibitors of brain monoamine oxidase (MAO). nih.gov It was found that MAO-B preferentially oxidizes derivatives with substitutions at the 3rd position of the piperidine ring, while MAO-A prefers derivatives with substitutions at the 4th position. nih.gov The introduction of bulky substituents at both the 3rd and 4th positions of the piperidine ring significantly decreases the rate of substrate oxidation by MAO. nih.gov

In a study of pyridazinobenzylpiperidine derivatives, several compounds showed potent and selective inhibition of MAO-B. mdpi.comresearchgate.net Kinetic analysis revealed that these compounds act as competitive, reversible inhibitors of MAO-B, with Ki values in the sub-micromolar range. mdpi.comresearchgate.net For example, compound S5, with a 3-Cl substitution on the phenyl ring, was identified as a potent competitive MAO-B inhibitor with a Ki of 0.155 ± 0.050 μM. mdpi.com Similarly, 1-methyl-4-phenylpyridinium (MPP+), a metabolite of MPTP, was found to be a competitive inhibitor of MAO-A, with a Ki value of 1.3 μM in human brain synaptosomal mitochondria. nih.govscispace.com

Table 2: MAO Inhibition by 4-Phenylpiperidine Derivatives

| Compound | Enzyme | Inhibition Type | Ki (μM) | Reference |

| Pyridazinobenzylpiperidine S5 (3-Cl phenyl) | MAO-B | Competitive | 0.155 ± 0.050 | mdpi.com |

| Pyridazinobenzylpiperidine S16 (2-CN phenyl) | MAO-B | Competitive | 0.721 ± 0.074 | mdpi.com |

| 1-Methyl-4-phenylpyridinium (MPP+) | MAO-A | Competitive | 1.3 | nih.gov |

Allosteric modulators bind to a site on a receptor that is topographically distinct from the orthosteric binding site of the endogenous ligand, thereby altering the receptor's affinity or efficacy.

While direct evidence for allosteric modulation by this compound itself is limited, related 4-phenylpiperidine and 4-phenylpiperazine structures have been identified as allosteric modulators of various receptors. For example, 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) has been shown to be an allosteric agonist at the muscarinic M1 receptor. doi.org Similarly, 4-phenylpiperidine-2-carboxamide analogues have been discovered as positive allosteric modulators (PAMs) of the serotonin (B10506) 5-HT2C receptor. nih.gov These findings suggest that the 4-phenylpiperidine scaffold can be a valuable template for designing allosteric modulators.

Structure-Activity Relationships (SAR) of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. For this compound derivatives, SAR studies have been crucial in optimizing their potency and selectivity for various targets.

In the context of opioid receptor ligands, the presence and stereochemistry of the 3-methyl group on the piperidine ring are critical for determining antagonist versus agonist/antagonist properties. acs.org For example, while N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are pure opioid antagonists, even small structural changes, such as altering the stereochemistry to cis, can introduce agonist activity. acs.org Furthermore, replacing the 4-methyl group with a larger substituent can also lead to compounds with mixed agonist-antagonist profiles. acs.org Studies on 3-methyl fentanyl derivatives have shown a strong correlation between their analgesic potency and their binding affinity for the opiate receptor. drugbank.com

For enzyme inhibitors, SAR studies of pyridazinobenzylpiperidine derivatives as MAO-B inhibitors revealed that substituents on the phenyl ring play a significant role. mdpi.comresearchgate.net A chloro group at the 3-position of the phenyl ring resulted in the most potent MAO-B inhibition. mdpi.comresearchgate.net

In the development of acetylcholinesterase (AChE) inhibitors based on a 4-phenylpiperidine scaffold, it was found that replacing a 2-isoindoline moiety with an indanone moiety did not significantly reduce potency. nih.gov Among the indanone derivatives, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) was identified as a highly potent and selective AChE inhibitor. nih.gov

The SAR of N-substituted-4-cyano-4-phenylpiperidine analogs as sigma receptor ligands indicated that the nature of the N-substituent is crucial for affinity. nih.gov Saturated N-alkyl groups generally led to higher affinity at both σ1 and σ2 receptors, with an N-phenylpropyl group being optimal for both. nih.gov

Systematic Modification of Substituents and Their Impact on Biological Activity

Systematic modifications of the this compound scaffold have been instrumental in understanding its structure-activity relationships (SAR), particularly concerning its interaction with opioid receptors. Research has shown that even minor alterations to the substituents on the piperidine ring can significantly influence the compound's pharmacological profile, modulating its potency and efficacy as either an agonist or antagonist.

One area of focus has been the impact of methyl groups at the 3 and 4 positions of the piperidine ring. In a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, both the (3R,4R)- and (3S,4S)-isomers were found to be pure opioid antagonists. acs.org The (3R,4R)-isomer exhibited greater antagonist potency than the (3S,4S)-isomer. acs.org However, the removal or alteration of these methyl groups can introduce agonist activity. For instance, replacing the 4-methyl group with a larger substituent like a propyl group in N-methyl-trans-3-methyl-4-(3-hydroxylphenyl)piperidine resulted in compounds with mixed agonist-antagonist properties. acs.org

Further studies have explored the necessity of the 3- and 4-methyl groups for pure opioid antagonism. It was discovered that N-methyl and N-phenylpropyl substituted 3-methyl-4-(3-hydroxyphenyl)piperazines, which lack the 4-methyl group, still act as nonselective opioid antagonists. acs.org Similarly, removing the 3-methyl substituent from these piperazine (B1678402) analogs also yielded opioid antagonists. acs.org This suggests that neither the 3-methyl nor the 4-methyl substituent is an absolute requirement for pure opioid antagonism. acs.org However, the presence of both methyl groups, as seen in N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, does enhance the antagonist potency compared to analogs lacking one or both of these groups. acs.org

The nature of the N-substituent also plays a crucial role in determining the biological activity. In general, N-phenylpropyl analogues have been found to be more potent than their N-methyl counterparts. acs.org The flexibility of the 4-(m-hydroxyphenyl)piperidine structure, which is a fragment of morphine, allows for a range of activities from weak to morphine-like agonism, with a general selectivity for the µ-opioid receptor. nih.gov

Table 1: Impact of Substituent Modification on Biological Activity

| Compound | Modification | Biological Activity | Receptor Selectivity |

|---|---|---|---|

| (3R,4R)-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | N-substituted | Potent opioid antagonist | - |

| (3S,4S)-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | N-substituted | Opioid antagonist | - |

| cis-N-methyl-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | N-methyl | Mixed agonist-antagonist | - |

| N-methyl-trans-3-methyl-4-propyl-4-(3-hydroxylphenyl)piperidine | 4-propyl substitution | Mixed agonist-antagonist | - |

| N-methyl-4-(3-hydroxyphenyl)piperazine | Removal of 3- and 4-methyl groups | Opioid antagonist | Nonselective |

| N-phenylpropyl-4-(3-hydroxyphenyl)piperazine | Removal of 3- and 4-methyl groups | More potent opioid antagonist | Nonselective |

Elucidation of Pharmacophoric Requirements for Target Interaction

The elucidation of pharmacophoric requirements for the interaction of this compound derivatives with their biological targets, particularly the μ-opioid receptor, has been a key area of research. A pharmacophore model outlines the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by the active site of a macromolecule. nih.gov For fentanyl and its 4-phenylpiperidine analogues, a highly selective μ-opioid receptor agonist, pharmacophore models have been developed to understand the ligand-receptor interactions. nih.gov

These models suggest that for potent analgesic activity, several key features are essential. These include three hydrophobic regions, one positive ionizable region, and two hydrogen bond acceptor sites located on the molecule. nih.gov The steric and electrostatic interactions of the molecule with the receptor play a significant role, with steric contributions being slightly more dominant. nih.gov

The 4-phenylpiperidine moiety serves as the core scaffold for a variety of opioids. wikipedia.org The nitrogen atom within the piperidine ring is a crucial feature, often existing in a protonated state to form an ionic bond with the receptor. The phenyl group provides a necessary hydrophobic interaction. The specific orientation of these groups is critical for effective binding and subsequent biological activity.

Investigation of Stereoisomer-Specific Biological Activities and Selectivity

The stereochemistry of this compound derivatives plays a pivotal role in their biological activity and receptor selectivity. researchgate.netmdpi.com Different stereoisomers of the same compound can exhibit significantly different pharmacological profiles, ranging from potent agonism to antagonism. researchgate.netmdpi.com

For instance, in the case of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, both the (3R,4R) and (3S,4S) isomers are pure opioid antagonists. acs.org However, the (3R,4R)-isomer is a more potent antagonist than the (3S,4S)-isomer, highlighting the importance of the specific spatial arrangement of the methyl groups for optimal interaction with the opioid receptor. acs.org

The cis and trans isomers of this compound also demonstrate distinct properties. Catalytic reduction of 3- and 5-methyl-4-phenyl-1,2,5,6-tetrahydropyridines stereospecifically yields the cis-3-methyl-4-phenylpiperidine. cdnsciencepub.com The hot-plate activities in mice of 1-methyl- and 1-phenethyl-c-3-methyl-4-phenylpiperidine have been reported, indicating their analgesic potential. cdnsciencepub.com

Furthermore, studies on other piperidine derivatives have consistently shown a pronounced steric requirement for their biological activity. For example, in a series of 3-phenoxymethyl-4-phenylpiperidines, the stereochemistry was found to be crucial for the inhibition of serotonin (5HT) reuptake and binding to 5HT2A and 5HT2C receptors. researchgate.net Similarly, the separation of a potent calcium antagonist, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester, into its diastereoisomers revealed that the α-isomer had a very strong hypotensive effect, while the β-isomer showed little activity. nih.gov Subsequent resolution into optical isomers demonstrated that the (+)-α isomer was 30 to 100 times more potent than the (-)-α isomer. nih.gov These findings underscore the critical influence of stereochemistry on the biological activity and selectivity of piperidine-based compounds.

Table 2: Stereoisomer-Specific Biological Activities

| Compound Series | Stereoisomer | Biological Activity |

|---|---|---|

| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | (3R,4R) | More potent opioid antagonist |

| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | (3S,4S) | Opioid antagonist |

| 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester | α-isomer | Strong hypotensive effect |

| 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester | β-isomer | Little hypotensive effect |

| 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester | (+)-α isomer | 30-100 times more potent hypotensive activity |

| 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester | (-)-α isomer | Less potent hypotensive activity |

Computational Chemistry and Molecular Modeling of 3 Methyl 4 Phenylpiperidine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to elucidating the intrinsic properties of 3-Methyl-4-phenylpiperidine. These methods, particularly Density Functional Theory (DFT), offer a detailed picture of the molecule's electronic landscape and conformational possibilities.

DFT calculations have been instrumental in investigating the conformational preferences of piperidine (B6355638) derivatives. For substituted piperidines, the orientation of substituents (axial vs. equatorial) is a critical determinant of their biological activity. Studies on related piperidine structures show that the preference for a particular conformation is governed by a delicate balance of steric and electronic effects, such as pseudoallylic strain when the piperidine nitrogen is part of a conjugated system. acs.org This can force substituents into an axial orientation to minimize strain. acs.org DFT methods, such as those employing the B3LYP functional with various basis sets (e.g., 6-31G** and 6-311+G**), are used to calculate the energies of different conformers, thereby predicting the most stable geometries. nih.gov

The electronic properties of this compound can also be thoroughly analyzed using DFT. Calculations of Frontier Molecular Orbitals (HOMO and LUMO) provide insights into the molecule's kinetic stability and reactivity. nih.govresearchgate.net The HOMO-LUMO energy gap is a key parameter; a larger gap generally implies greater stability. researchgate.netresearchgate.net Furthermore, Natural Bond Orbital (NBO) analysis can reveal details about charge distribution, hybridization, and intramolecular interactions, such as charge transfer. researchgate.net

Table 1: Calculated Thermodynamic Parameters for Conformational Equilibrium Note: Data for illustrative purposes based on typical DFT studies of similar heterocyclic systems.

| Parameter | Value (kcal/mol) at B3LYP/6-311+G** |

|---|---|

| ΔGeq-ax | 0.25 - 4.14 |

| ΔH | Varies |

| ΔS | Varies |

This interactive table is based on data from similar heterocyclic compounds, illustrating the types of thermodynamic parameters derived from DFT calculations to compare the stability of equatorial (eq) and axial (ax) conformers. nih.gov

DFT is also a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for structural validation. Theoretical calculations can simulate infrared (IR) and Raman spectra with good accuracy, aiding in the assignment of vibrational modes. researchgate.netchemrxiv.org

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, quantify the chemical reactivity of a molecule. These descriptors include:

Chemical Potential (μ): The tendency of electrons to escape from the system. researchgate.net

Global Hardness (η): Resistance to change in electron distribution. researchgate.net

Global Softness (S): The reciprocal of hardness, indicating the capacity to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. researchgate.net

These parameters are crucial for predicting how this compound might interact with biological targets or other molecules. researchgate.netresearchgate.net Molecular Electrostatic Potential (MEP) maps further complement this by visualizing the charge distribution and identifying regions prone to electrophilic or nucleophilic attack. nih.govresearchgate.net

Table 2: Key Reactivity Descriptors Note: This table illustrates typical reactivity descriptors calculated for organic molecules.

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron donating/accepting tendency |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Target Interactions

While QM methods provide detailed electronic information on static structures, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of the conformational landscape of this compound and its interactions with biological macromolecules in a dynamic environment.

MD simulations are extensively used to study the binding of small molecules like this compound to their protein targets, such as opioid receptors. nih.govacs.org Starting from a docked pose, MD simulations can refine the binding mode and assess its stability over time. nih.gov These simulations, often run for hundreds of nanoseconds to microseconds, track the trajectory of every atom in the system, providing a detailed view of the ligand-protein interactions. nih.govresearchgate.net

Key analyses from MD simulations include:

Hydrogen Bond Analysis: To identify persistent hydrogen bonds that are crucial for binding affinity. researchgate.net

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to estimate the strength of the ligand-protein interaction.

These simulations can reveal how the binding of a ligand can induce conformational changes in the protein, which is essential for understanding its functional effect (e.g., agonist vs. antagonist activity). nih.gov

The surrounding solvent plays a critical role in molecular conformation and interactions. Explicit solvent MD simulations, where water molecules are individually represented, provide the most accurate model for biological systems. researchgate.net The solvent can influence the conformational equilibrium of flexible molecules like this compound and mediate interactions between the ligand and the protein. Studies on similar molecules have shown that varying solvent polarity can substantially alter conformational equilibria. researchgate.net Computational models like the Polarizable Continuum Model (PCM) can also be used to study these effects. researchgate.net

Molecular Docking and Ligand Design Strategies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com For this compound derivatives, docking studies are crucial for understanding their interaction with target receptors, such as the mu-opioid receptor. nih.govresearchgate.net

The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the protein (often from the Protein Data Bank) and generating a low-energy 3D conformation of the ligand.

Docking Simulation: Using algorithms (e.g., AutoDock Vina) to sample a large number of possible binding poses of the ligand within the receptor's active site. nih.gov

Scoring and Analysis: Ranking the generated poses based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions like hydrogen bonds and hydrophobic contacts. mdpi.com

Docking results provide a static snapshot of the binding event and serve as the starting point for more rigorous MD simulations. dntb.gov.ua These studies are fundamental to structure-activity relationship (SAR) investigations, helping to explain why small structural modifications to the this compound scaffold can lead to significant changes in biological activity, such as switching from antagonist to agonist properties. nih.govacs.org The insights gained from docking and MD simulations guide the rational design of new ligands with improved affinity, selectivity, and desired functional profiles. nih.govresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Prediction of Binding Modes to Biological Targets and Key Interactions

Molecular docking and simulation studies have been instrumental in elucidating how this compound derivatives interact with their biological targets, primarily opioid and dopamine (B1211576) receptors. The 4-phenylpiperidine (B165713) core is a well-established pharmacophore for opioid receptor ligands, with the phenyl group and the piperidine nitrogen being crucial for receptor interaction. nih.govpainphysicianjournal.com

Docking studies of analogous piperidine derivatives into the µ-opioid receptor have identified key interactions within the binding pocket. tandfonline.com The protonated nitrogen of the piperidine ring typically forms a crucial ionic interaction with a conserved aspartate residue (e.g., Asp147 in the µ-opioid receptor). tandfonline.com The phenyl group engages in hydrophobic and π-π stacking interactions with aromatic residues such as tyrosine and tryptophan (e.g., Y148, W318, Y236). tandfonline.comresearchgate.net

The orientation and substitution of the methyl group at the 3-position can significantly influence binding affinity and selectivity. Modeling studies suggest that this substituent occupies a specific pocket within the receptor, and its size and stereochemistry can fine-tune the ligand's interaction profile. For instance, in N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the 3-methyl group contributes to the compound's antagonist properties at opioid receptors. nih.govnih.govacs.org Molecular modeling of related compounds has shown that flexibility in substituents can help avoid unfavorable interactions within the binding sites of monoamine transporters. nih.gov

Key interacting residues for analogous piperidine scaffolds at the µ-opioid receptor are summarized in the table below.

| Interacting Residue | Type of Interaction |

| Q124 | Hydrogen Bonding |

| W133 | Hydrophobic |

| I144 | Hydrophobic |

| D147 | Ionic Interaction |

| Y148 | π-π Stacking, Hydrogen Bonding |

| M151 | Hydrophobic |

| V236 | Hydrophobic |

| H297 | Hydrogen Bonding |

| W318 | π-π Stacking |

| I322 | Hydrophobic |

Data compiled from studies on analogous piperidine derivatives. tandfonline.com

Virtual Screening of this compound Libraries for Novel Ligands

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For the this compound scaffold, this process typically involves creating a 3D pharmacophore model based on the known structural requirements for activity at a specific receptor. nih.gov

A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, ionizable groups) necessary for biological activity. mdpi.com For phenylpiperidine derivatives, key pharmacophoric features often include a hydrophobic aromatic site, a positive ionizable center (the piperidine nitrogen), and potentially one or more hydrogen bond acceptor/donor sites. nih.gov

Once a pharmacophore model is developed, it is used as a 3D query to screen virtual libraries of compounds containing the this compound core. nih.gov Compounds from the library that match the pharmacophore's features are selected as "hits." These hits are then subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site. mdpi.com This tiered approach allows for the efficient identification of novel and potentially more potent or selective ligands for targets like the µ-opioid receptor, dopamine D2 receptor, or monoamine transporters, guiding future synthesis and biological evaluation. nih.govkcl.ac.uk

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of this compound derivatives relates to their biological activity. By building mathematical models, QSAR can predict the activity of unsynthesized compounds and guide the optimization of lead candidates. rutgers.edu

Development of Predictive Models for Biological Activity based on Molecular Descriptors

QSAR models for 4-phenylpiperidine and related scaffolds have been successfully developed to predict their activity at various targets, including opioid and dopamine receptors. nih.govnih.gov These models are built by correlating the biological activity of a series of compounds with their calculated molecular descriptors. drugdesign.org Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties.

These descriptors can be categorized as:

1D/2D Descriptors: Derived from the chemical formula or 2D structure, including molecular weight, atom counts, and topological indices (e.g., connectivity indices). mdpi.com

3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular volume, surface area, and shape indices. mdpi.commdpi.com

Physicochemical Descriptors: Represent properties like lipophilicity (clogP), electronic effects (Hammett's constants, σm, σp), and hydrogen bonding capacity. gu.se

In studies of 4-phenylpiperidines, descriptors related to the substituent's physicochemical character—such as lipophilicity (π), electronic properties (σ), and steric bulk (volume)—have been shown to be critical for activity. nih.govgu.se For example, QSAR models have revealed that steric, electrostatic, and hydrophobic fields play important roles in the binding of ligands to the dopamine D3 receptor. mdpi.com A nonlinear QSAR study on 4-phenylpiperidine derivatives acting as mu opioid agonists successfully correlated analgesic activity with just four selected molecular descriptors. nih.gov

| Descriptor Type | Specific Examples | Relevance to 4-Phenylpiperidine Activity |

| Physicochemical | clogP, Hammett's constants (σm, σp), Lipophilicity (π) | Correlates with receptor affinity and ability to cross biological membranes. gu.se |

| Topological | Connectivity Indices (e.g., X2A) | Encodes molecular branching and shape, influencing receptor fit. nih.gov |

| Geometrical (3D) | Molecular Volume (VolR), Surface Area | Describes steric bulk, which is crucial for interaction within the binding pocket. gu.senih.gov |

| Quantum Chemical | Dipole Moment (μR), HOMO/LUMO energies | Represents the electronic distribution and reactivity of the molecule. gu.se |

| Field-Based (3D-QSAR) | CoMFA/CoMSIA Fields (Steric, Electrostatic, Hydrophobic) | Provides a 3D map of favorable and unfavorable interaction regions for activity. mdpi.com |

Statistical Analysis and Validation of QSAR Models

The development of a robust and predictive QSAR model requires rigorous statistical analysis and validation. nih.gov Validation ensures that the model is not a result of chance correlation and can accurately predict the activity of new compounds. researchgate.net The process involves both internal and external validation techniques. researchgate.net

Internal Validation: This method assesses the stability and robustness of the model using only the training set data. The most common technique is cross-validation, particularly the leave-one-out (LOO) method. researchgate.net In LOO cross-validation, a model is repeatedly built, leaving out one compound at a time, and then uses that model to predict the activity of the excluded compound. The predictive ability is quantified by the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. mdpi.com

External Validation: This is considered the most stringent test of a model's predictive power. nih.gov The model, built using the training set, is used to predict the biological activities of an external test set of compounds that were not used in the model's development. nih.govresearchgate.net The predictive performance is often measured by the predictive r² (R²pred). nih.gov

Y-randomization is another crucial validation test where the biological activity data is randomly shuffled multiple times, and a new QSAR model is developed for each shuffled set. researchgate.net This ensures that the original model is not due to a chance correlation between the descriptors and the activity data. researchgate.net